Pipofezine
Overview
Description
Pipofezine, sold under the brand names Azafen or Azaphen, is a tricyclic antidepressant approved in Russia for the treatment of depression. It was introduced in the late 1960s and is still used today. This compound has been shown to act as a potent inhibitor of the reuptake of serotonin, contributing to its antidepressant effects .
Mechanism of Action
Target of Action
Pipofezine, a tricyclic antidepressant, primarily targets the serotonin transporter . This transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation .
Mode of Action
This compound acts as a potent inhibitor of the reuptake of serotonin . By blocking the serotonin transporter, this compound increases the availability of serotonin in the synaptic cleft, enhancing its effects . This leads to an improvement in mood, which is beneficial in the treatment of depression .
Biochemical Pathways
This compound’s action on the serotonin transporter affects the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound prolongs the action of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which can help alleviate symptoms of depression .
Pharmacokinetics
As a tricyclic antidepressant, it is likely that this compound is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced serotonergic neurotransmission . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft . This leads to increased activation of serotonin receptors on the postsynaptic neuron, resulting in improved mood and reduced symptoms of depression .
Biochemical Analysis
Biochemical Properties
Pipofezine has been shown to act as a potent inhibitor of the reuptake of serotonin . This biochemical property allows this compound to increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Cellular Effects
The increased serotonin levels in the brain due to this compound can influence various cellular processes. Serotonin is known to play a crucial role in mood regulation, sleep, appetite, and other physiological processes . Therefore, this compound’s effect on serotonin reuptake can have broad impacts on cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the serotonin transporter, inhibiting the reuptake of serotonin . This leads to an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission .
Temporal Effects in Laboratory Settings
Given its mechanism of action, it is reasonable to expect that the antidepressant effects of this compound would become more pronounced over time as serotonin levels in the brain are increased .
Dosage Effects in Animal Models
Like other antidepressants, it is likely that there is a therapeutic window for this compound, with insufficient effects at too low doses and potential for adverse effects at too high doses .
Metabolic Pathways
As a tricyclic antidepressant, it is likely metabolized in the liver, similar to other drugs in this class .
Transport and Distribution
Given its lipophilic nature, it is likely that this compound can readily cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its mechanism of action as a serotonin reuptake inhibitor, it is likely that this compound localizes to the presynaptic neuron where the serotonin transporter is located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pipofezine involves the formation of a tricyclic structure with a piperazine moietySpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters and purification steps to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pipofezine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can modify the piperazine ring or other functional groups.
Substitution: Nucleophilic aromatic substitution reactions can occur on the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-oxides, reduced forms, and substituted analogs.
Scientific Research Applications
Pipofezine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tricyclic antidepressants and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Primarily used as an antidepressant, with ongoing research into its efficacy and safety in treating other psychiatric disorders.
Industry: Employed in the development of new antidepressant drugs and related compounds
Comparison with Similar Compounds
Similar Compounds
Fluacizine: Another tricyclic antidepressant with similar serotonin reuptake inhibition properties.
Amitriptyline: A widely used tricyclic antidepressant with a broader spectrum of action, including norepinephrine reuptake inhibition.
Imipramine: One of the first tricyclic antidepressants, known for its efficacy in treating depression and anxiety disorders
Uniqueness of Pipofezine
This compound is unique due to its specific chemical structure, which combines a pyridazino[3,4-b][1,4]benzoxazine core with a piperazine ring. This structure contributes to its potent serotonin reuptake inhibition and sedative effects, distinguishing it from other tricyclic antidepressants .
Properties
IUPAC Name |
5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2/h3-6,11H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYYIRPAZHJOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046271 | |
Record name | Pipofezine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24886-52-0 | |
Record name | Pipofezine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24886-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipofezine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024886520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipofezine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPOFEZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8T739L1FA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pipofezine, and how does it affect neuropathic pain?
A: While the precise mechanism of action of this compound remains unclear, studies suggest it may exert its antidepressant and analgesic effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine. Research indicates that this compound, when used in conjunction with Carbamazepine, can effectively reduce neuropathic pain in conditions like diabetic polyneuropathy and trigeminal neuralgia. [, ] This pain reduction is thought to be linked to the strengthening of supraspinal and antinociceptive systems activity. []
Q2: Has this compound shown promise in treating conditions other than neuropathic pain?
A: Yes, research suggests that this compound might be beneficial in treating Attention Deficit Hyperactivity Disorder (ADHD). In an open, non-randomized study, this compound demonstrated positive effects on clinicopsychiatric and neuropsychological performance in adolescents with ADHD and hypertension, comparable to Tianeptine and superior to Chlorprothixene. [, ] Notably, this compound did not significantly affect blood pressure levels in these patients. [, ]
Q3: What is the chemical structure of this compound?
A: The 3D structure of this compound in its drug formulation state was recently revealed through microcrystal electron diffraction (MicroED). [] This technique allowed researchers to determine the atomic structure directly from commercially available this compound powder.
Q4: Are there any insights into the structure-activity relationship (SAR) of this compound?
A: While specific SAR studies for this compound were not identified in the provided research, the elucidation of its 3D structure through MicroED and subsequent molecular docking simulations provide valuable insights into its binding interactions with potential targets. [] This structural information serves as a foundation for future SAR studies, which could explore modifications to the this compound scaffold to optimize its activity, potency, and selectivity.
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